

In-Depth Technical Guide: Discovery and Synthesis of AC-099 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC-099 hydrochloride is a selective non-peptidic agonist for the Neuropeptide FF (NPFF) receptors, demonstrating a distinct profile as a full agonist at the NPFF2 receptor and a partial agonist at the NPFF1 receptor. Its discovery stemmed from a high-throughput screening campaign aimed at identifying novel modulators of the NPFF system, which is implicated in pain, opioid modulation, and other physiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **AC-099** hydrochloride, including detailed experimental protocols and data presented for ease of reference and replication.

Discovery of AC-099 Hydrochloride

The journey to identify **AC-099** hydrochloride began with a high-throughput screening (HTS) of a compound library to find ligands for the NPFF receptors. The initial screening utilized a whole-cell-based functional assay, the Receptor Selection and Amplification Technology (R-SAT), which identified a class of aryliminoguanidines as ligands for both NPFF1 and NPFF2 receptors[1].

Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of this initial hit. This optimization process led to the identification of a series of compounds,



among which **AC-099** (referred to as compound 3 in the initial publication) emerged as a promising candidate with selective NPFF2 agonistic activity[1].

Experimental Workflow for Discovery

The discovery process followed a logical progression from initial hit identification to lead optimization and in vivo validation.



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References

- 1. Discovery of selective nonpeptidergic neuropeptide FF2 receptor agonists PubMed [pubmed.ncbi.nlm.nih.gov]
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